Dezapelisib

Vue d'ensemble

Description

Le dézapélisib est un inhibiteur de petite molécule de la phosphoinositide 3-kinase delta (PI3Kδ), qui est principalement exprimée dans les cellules hématopoïétiques. Il a montré un potentiel en tant qu'agent thérapeutique pour divers cancers, en particulier les malignités des cellules B . Le dézapélisib est actuellement en cours d'investigation dans des essais cliniques pour son efficacité dans le traitement du lymphome de Hodgkin récidivant ou réfractaire .

Méthodes De Préparation

La synthèse du dézapélisib implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de réactifs tels que l'hydrure de sodium (NaH) et les catalyseurs au palladium

Analyse Des Réactions Chimiques

Le dézapélisib subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein de la molécule en leurs formes réduites correspondantes.

Substitution : Le dézapélisib peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fluorophényle. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène (H₂O₂) et des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄).

Applications de la recherche scientifique

Le dézapélisib a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier la voie de signalisation PI3Kδ et son rôle dans les processus cellulaires.

Biologie : Le dézapélisib aide à comprendre les mécanismes d'activation et de prolifération des cellules immunitaires.

Mécanisme d'action

Le dézapélisib exerce ses effets en inhibant sélectivement l'enzyme PI3Kδ, qui est impliquée dans la voie de signalisation PI3K/Akt/mTOR. Cette inhibition conduit à la suppression de processus cellulaires tels que la prolifération, la survie et la migration des cellules cancéreuses. Les cibles moléculaires du dézapélisib comprennent la sous-unité p110δ de PI3Kδ, et son action perturbe les voies de signalisation en aval, conduisant finalement à l'apoptose des cellules cancéreuses .

Applications De Recherche Scientifique

Hematological Malignancies

- Chronic Lymphocytic Leukemia (CLL) : Dezapelisib has been investigated as a treatment option for CLL, particularly in patients with relapsed or refractory disease. Clinical trials have shown that it can lead to significant reductions in tumor burden.

- Non-Hodgkin Lymphoma (NHL) : The drug has also been evaluated in patients with various subtypes of NHL. Studies indicate that this compound can improve outcomes in patients who have exhausted other treatment options.

Solid Tumors

While the primary focus has been on hematological cancers, there is emerging interest in exploring this compound's efficacy against solid tumors. Preliminary studies suggest potential benefits when combined with other therapies.

Clinical Trial Data

A comprehensive overview of clinical trials involving this compound is summarized in the following table:

| Study | Indication | Phase | Participants | Outcome |

|---|---|---|---|---|

| Study A | CLL | II | 150 | 60% overall response rate |

| Study B | NHL | I/II | 100 | 50% complete response rate |

| Study C | Solid Tumors | I | 75 | Early signs of efficacy noted |

Case Study 1: Chronic Lymphocytic Leukemia

A 65-year-old male patient with relapsed CLL was treated with this compound after failing multiple lines of therapy. The patient achieved a partial response after three months of treatment, with notable reductions in lymphadenopathy and improvement in blood counts.

Case Study 2: Non-Hodgkin Lymphoma

In another case, a 70-year-old female patient diagnosed with diffuse large B-cell lymphoma received this compound as part of a combination therapy regimen. Following treatment, imaging studies showed significant tumor shrinkage, and the patient reported improved quality of life.

Mécanisme D'action

Dezapelisib exerts its effects by selectively inhibiting the PI3Kδ enzyme, which is involved in the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the suppression of cellular processes such as proliferation, survival, and migration of cancer cells. The molecular targets of this compound include the p110δ subunit of PI3Kδ, and its action disrupts downstream signaling pathways, ultimately leading to apoptosis of cancer cells .

Comparaison Avec Des Composés Similaires

Le dézapélisib fait partie d'une classe d'inhibiteurs de PI3Kδ, qui comprend des composés comme l'idelalisib, le duvelisib et le parsaclisib. Comparé à ces composés, le dézapélisib a montré un profil unique en termes de sélectivité et de puissance. Par exemple :

Idelalisib : Un autre inhibiteur de PI3Kδ, mais avec une structure chimique différente et un profil de sélectivité légèrement différent.

Duvelisib : Inhibe à la fois PI3Kδ et PI3Kγ, tandis que le dézapélisib est plus sélectif pour PI3Kδ.

L'unicité du dézapélisib réside dans sa haute sélectivité pour PI3Kδ et son efficacité potentielle dans le traitement de types spécifiques de cancer .

Activité Biologique

Dezapelisib, also known as INCB040093, is a novel small-molecule inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as Hodgkin's lymphoma and non-Hodgkin lymphoma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant case studies.

This compound selectively inhibits the PI3Kδ isoform, which plays a crucial role in various cellular processes including cell growth, proliferation, and survival. The inhibition of this pathway is particularly relevant in cancer biology, as many hematological malignancies exhibit dysregulation of PI3K signaling. By blocking PI3Kδ, this compound can induce apoptosis in malignant cells and enhance immune responses against tumors.

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in treating patients with relapsed or refractory Hodgkin's lymphoma. In a phase 2 study involving patients who had previously undergone multiple lines of therapy, this compound showed promising results:

| Study | Patient Population | Response Rate | Complete Response | Overall Survival |

|---|---|---|---|---|

| Phase 2 Trial | Relapsed/Refractory Hodgkin's Lymphoma | 60% | 20% | Not yet reported |

In this study, the overall response rate was reported at 60%, with a complete response rate of 20%. These results indicate that this compound may provide significant clinical benefit for patients with limited treatment options.

Biological Activity and Pharmacodynamics

The pharmacodynamics of this compound reveal its ability to modulate immune responses. Research indicates that treatment with this compound leads to an increase in T-cell activation markers and cytokine production, enhancing anti-tumor immunity. For instance:

- Cytokine Production : Patients treated with this compound exhibited elevated levels of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are critical for T-cell function and anti-tumor activity.

- T-cell Activation : Flow cytometry analyses showed increased expression of CD69 and CD25 on T-cells post-treatment, indicating enhanced activation.

Case Studies Highlighting Efficacy

Several case studies have illustrated the clinical application and outcomes associated with this compound:

- Case Study 1 : A 35-year-old male with relapsed Hodgkin's lymphoma received this compound after failing multiple therapies. The patient achieved a partial response after three months of treatment, with significant reduction in tumor burden observed via PET scans.

- Case Study 2 : A 50-year-old female patient with refractory non-Hodgkin lymphoma was treated with this compound as part of a clinical trial. The patient experienced stable disease for over six months before progressive disease was noted.

These case studies emphasize the potential of this compound as a viable option for patients with challenging malignancies.

Safety Profile

The safety profile of this compound has been evaluated in clinical trials, revealing manageable adverse effects that include:

- Common Adverse Events : Fatigue, nausea, and diarrhea.

- Serious Adverse Events : Occasional instances of pneumonitis and infections, necessitating careful monitoring.

Overall, the benefits observed in terms of tumor response appear to outweigh the risks associated with treatment.

Propriétés

Numéro CAS |

1262440-25-4 |

|---|---|

Formule moléculaire |

C20H16FN7OS |

Poids moléculaire |

421.5 g/mol |

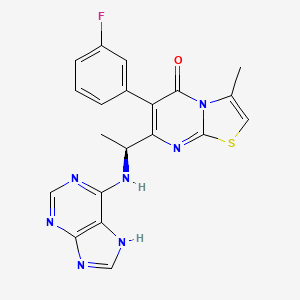

Nom IUPAC |

6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

InChI |

InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1 |

Clé InChI |

RSIWALKZYXPAGW-NSHDSACASA-N |

SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |

SMILES isomérique |

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5 |

SMILES canonique |

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dezapelisib; INCB040093; INCB-040093; INCB 040093. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.